molecular formula C6H6N4O B14023259 3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one

3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one

Cat. No.: B14023259
M. Wt: 150.14 g/mol
InChI Key: VZEBIARSPPBPJH-UHFFFAOYSA-N
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Description

3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one is a fused heterocyclic compound featuring an imidazole ring fused to a pyridazinone core. Its structure includes a methyl group at the 3-position of the imidazole ring, which confers distinct electronic and steric properties. This compound belongs to a broader class of bioactive heterocycles, often explored for enzyme inhibition and receptor modulation due to their ability to mimic purine or pyrimidine bases in biological systems.

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

1-methyl-6H-imidazo[4,5-d]pyridazin-7-one

InChI

InChI=1S/C6H6N4O/c1-10-3-7-4-2-8-9-6(11)5(4)10/h2-3H,1H3,(H,9,11)

InChI Key

VZEBIARSPPBPJH-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=O)NN=C2

Origin of Product

United States

Preparation Methods

Preparation via Hydrazine Condensation (Key Intermediate Formation)

One common approach involves condensation reactions of pyrazolo- or pyridazine-related intermediates with hydrazine hydrate to form the imidazo ring fused to the pyridazine core. For example, condensation of a pyrazolooxazine derivative with hydrazine hydrate affords an intermediate that can be further cyclized to yield the target heterocycle. This method is supported by analogous syntheses of related heterocycles such as pyrazolo[3,4-d]pyrimidinones, which share mechanistic similarities.

Use of Tosylate Salts and Granulation for Pharmaceutical Grade Preparation

In pharmaceutical contexts, particularly for DPP-4 inhibitors, the compound is often isolated as a tosylate salt. The preparation involves:

  • Dissolving the dipeptidyl peptidase IV inhibitor (3-but-2-ynyl-5-methyl-2-piperazin-1-yl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one tosylate) in purified water.
  • Adding excipients such as mannitol, cornstarch, and hydroxypropyl cellulose.
  • Granulating the mixture in a stirring granulator.
  • Drying the granules in a thermostatic chamber.
  • Mixing with microcrystalline cellulose, sodium chloride, and magnesium stearate.
  • Compressing into tablets using a single-punch tabletting machine under high pressure (~1200 kg).

This method highlights the importance of formulation steps post-synthesis to obtain a pharmaceutical composition, but the core synthetic step involves obtaining the tosylate salt of the compound.

Regiospecific Condensation Reactions

Other synthetic strategies involve regiospecific condensation of 2,3-diaminopyridines with ethyl aroylacetates or β-oxoesters under reflux conditions in xylene at elevated temperatures (~120 °C). These reactions yield regioisomerically pure 3,5-dihydro-4H-imidazo or pyrido diazepinones, which are structurally related to the target compound. The process can involve isolation of open intermediates and subsequent N-alkylation steps to obtain substituted derivatives.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Condensation with Hydrazine Hydrazine hydrate, reflux Forms key amino-substituted intermediates
Granulation Purified water, mannitol, cornstarch, hydroxypropyl cellulose For pharmaceutical granules
Drying Thermostatic chamber, controlled temperature Ensures uniform granule size
Tablet Compression Microcrystalline cellulose, sodium chloride, magnesium stearate, 1200 kg pressure Final tablet formation
Regiospecific condensation 2,3-Diaminopyridines, ethyl aroylacetates, xylene, reflux Yields regioisomerically pure products

Analytical and Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N) is extensively used to confirm the chemical structure and regioisomerism of the synthesized compounds.
  • Mass spectrometry confirms molecular weights consistent with the target compound.
  • X-ray crystallography has been employed to determine the solid-state structure, confirming the non-planar nature of the molecule due to ring torsion and substitution patterns.

Summary Table of Preparation Routes

Method Key Reagents/Intermediates Conditions Outcome/Notes Reference
Hydrazine Condensation Pyrazolooxazine + Hydrazine hydrate Reflux Intermediate amino derivatives for target synthesis
Pharmaceutical Granulation Tosylate salt + Mannitol + Cornstarch + HPC + excipients Stirring granulator + drying + compression Tablets with controlled dosage and size
Regiospecific Condensation 2,3-Diaminopyridines + Ethyl aroylacetates Reflux in xylene at 120 °C Regioisomerically pure 3,5-dihydro derivatives

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms in the ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the ring system.

Common Reagents and Conditions

    Oxidizing Agents: Molecular oxygen, hydrogen peroxide, or other peroxides.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one" are not available within the provided search results, the information present allows for the identification of its potential applications and related research areas.

Chemical Information

  • IUPAC Name: 3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one
  • CAS Number: 2633637-92-8
  • Molecular Formula: C6H6N4OC_6H_6N_4O
  • Molecular Weight: 150.14
  • Purity: 95%

Potential Applications

  • Pharmaceutical Research:
    • 3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one is related to dipeptidyl peptidase IV (DPP-IV) inhibitors . DPP-IV inhibitors are used in combination therapies for treating type 2 diabetes . These inhibitors can effectively control fasting hyperglycemia and postprandial hyperglycemia .
    • One study examined the effects of combining a novel DPP-IV inhibitor, 3-but-2-ynyl-5-methyl-2-piperazin-1-yl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one tosylate (E3024), with insulin secretagogues for treating type 2 diabetes . The combinations of E3024 with glybenclamide or nateglinide improved glucose tolerance and increased insulin levels .
  • Chemical Synthesis:
    • The compound can serve as a building block or intermediate in synthesizing more complex molecules .
    • Its structure may be modified to create new materials or compounds with desired properties .
  • Materials Science:
    • The core structure could potentially be incorporated into polymers or coatings to impart specific properties .
    • The characteristics of the molecule might be explored for uses in developing materials with tailored mechanical, thermal, or chemical behaviors .

Mechanism of Action

The mechanism of action of 3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include binding to active sites or allosteric sites on proteins, thereby altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[4,5-d]pyridazinone Derivatives

E3024 (3-but-2-ynyl-5-methyl-2-piperazin-1-yl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one tosylate)
  • Structural Differences :
    • Substitutions: E3024 has a but-2-ynyl group at position 3 and a piperazinyl group at position 2, whereas the target compound has a simpler methyl group at position 3 .
  • Biological Activity: E3024 is a potent DPP-IV inhibitor (IC₅₀ = 33.7 ng/mL in humans) used for diabetes management .
  • Pharmacokinetics/Safety :
    • E3024’s piperazine moiety correlates with histamine release (observed in rat mast cells), causing rash in 40% of human subjects at higher doses. The methyl group in the target compound may mitigate such side effects .
Temozolomide-Related Impurities
  • Structural Similarities: Degradation products like 1,5-dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one share a fused imidazole core but replace pyridazinone with triazinone .
  • Functional Impact: Triazinone derivatives (e.g., temozolomide) act as DNA alkylating agents, whereas imidazo-pyridazinones are typically enzyme inhibitors. This highlights how heterocycle choice dictates mechanism .

Pyrimido[4,5-d]oxazinone Derivatives

Compounds 20a–c (EGFR Inhibitors)
  • Core Structure: Feature a pyrimido[4,5-d][1,3]oxazin-2-one core instead of imidazo-pyridazinone .
  • Substitutions and Activity: Compound 20a (dual-methyl groups at C4) inhibits EGFRL858R/T790M (IC₅₀ = 4.5 nM). The imidazo-pyridazinone’s smaller core may limit steric compatibility with EGFR’s ATP-binding pocket .

Oxazolo[4,5-d]pyrimidines

  • Structural Differences: Oxazolo-pyrimidines replace the imidazole ring with oxazole and pyridazinone with pyrimidine .
  • Biological Activity: These compounds exhibit antiviral activity (e.g., against cytomegalovirus) and inhibit enzymes like fatty acid amide hydrolase. The imidazo-pyridazinone’s nitrogen-rich core may favor different target interactions .

Triazolo- and Isoxazolo-Pyridazinones

4H-1,2,3-Triazolo[4,5-d]pyridazin-4-one
  • Substituents : Includes methoxyphenyl and phenylhydrazine groups, increasing lipophilicity (predicted logP ~1.45) compared to the methyl-substituted target compound .
7-(2,5-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one
  • Core Structure: Isoxazole fused to pyridazinone.
  • Functional Groups : Dimethoxyphenyl substituents may enhance π-π stacking in enzyme pockets, differing from the target compound’s simpler methyl group .

Biological Activity

3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications based on various research findings.

  • Chemical Name : 3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one
  • CAS Number : 2633637-92-8
  • Molecular Formula : C8H8N4O
  • Molecular Weight : 168.18 g/mol

Biological Activity Overview

Research indicates that 3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one exhibits various biological activities:

  • DPP-4 Inhibition : The compound has been identified as a potent inhibitor of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism. DPP-4 inhibitors are crucial in the treatment of type 2 diabetes mellitus by enhancing insulin secretion and lowering blood glucose levels. A study highlighted the development of a series of highly potent DPP-4 inhibitors based on the imidazo[4,5-d]pyridazin scaffold, showcasing the compound's potential in diabetes management .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may have neuroprotective properties. These effects are attributed to its ability to modulate neuroinflammatory processes and support neuronal survival in models of neurodegenerative diseases .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. Its structural features allow it to interact with microbial targets effectively, making it a candidate for further exploration in antibiotic development .

Synthesis and Structure

The synthesis of 3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one typically involves multi-step reactions that create the imidazopyridazine core. The synthetic routes often include:

  • Cyclization Reactions : These reactions are crucial for forming the imidazopyridazine structure from simpler precursors.
  • Optimization Techniques : Employing catalysts and optimizing reaction conditions (temperature, pressure) enhances yield and purity.

Research Findings and Case Studies

Several studies have investigated the biological activity of 3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one:

StudyFindings
Identified as a potent DPP-4 inhibitor with significant effects on glucose metabolism.
Exhibited antimicrobial activity against various bacterial strains.
Suggested neuroprotective effects through modulation of neuroinflammation in animal models.

Case Study: DPP-4 Inhibition

In a systematic screening of related compounds, 3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one was found to have an IC50 value indicative of strong DPP-4 inhibition. This suggests its potential as a therapeutic agent in managing diabetes.

Case Study: Neuroprotection

In vivo studies demonstrated that derivatives of this compound could significantly reduce neuronal death in models of acute neuroinflammation, supporting its role in neuroprotection.

Q & A

Q. What are the common synthetic routes for 3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one?

The synthesis typically involves cyclization and functionalization of imidazo-pyridazine precursors. A representative method includes:

  • Chlorination : Treatment of intermediates with POCl₃ and dimethylaniline at 105–110°C to introduce reactive chloro groups .
  • Amine substitution : Reacting chlorinated intermediates with primary/secondary amines in dioxane with triethylamine as a base, yielding 7-amine-substituted derivatives .
  • Protecting group strategies : Use of tert-butyloxycarbonyl (Boc) groups for amines, followed by deprotection with trifluoroacetic acid .

Q. Key reaction conditions :

StepReagents/ConditionsYield Range
ChlorinationPOCl₃, Me₂NPh, 105–110°C70–85%
Amine substitutionAmine, Et₃N, dioxane, 80°C80–95%
DeprotectionTFA in CH₂Cl₂, RT>90%

Q. How is the structure of this compound validated?

  • X-ray crystallography : Used to confirm fused heterocyclic systems (e.g., imidazo[4,5-d]pyridazin-4-one derivatives) .
  • NMR spectroscopy : Key signals include methyl groups (δ ~1.80 ppm) and aromatic protons (δ ~8.38 ppm) .
  • Mass spectrometry : ESI+ confirms molecular ions (e.g., m/z 457 [M+H]⁺ for Boc-protected intermediates) .

Q. What pharmacological targets are associated with this compound?

  • DPP-IV inhibition : Derivatives like E3024 show potent inhibition of dipeptidyl peptidase-IV (IC₅₀ = 33.7 ng/mL), validated via enzymatic assays using human Caco-2 cell extracts .
  • Histamine release : Structural elements (e.g., piperazine at the 2-position) may trigger mast cell histamine release, requiring in vitro assays with rat peritoneal mast cells .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields or purity?

  • Solvent selection : Polar aprotic solvents (NMP, DMF) improve solubility of intermediates .
  • Catalyst screening : Palladium-based catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Temperature control : Lower temperatures (-70°C) prevent side reactions during hydride reductions .

Q. Example optimization :

ParameterSuboptimal ConditionOptimized ConditionOutcome
SolventEthanolNMPYield ↑ 20%
CatalystNonePd/C (5 mol%)Purity >98%

Q. How to resolve contradictions between in vitro efficacy and in vivo safety profiles?

  • Mechanistic studies : Link adverse effects (e.g., rash) to structural motifs. E3024’s piperazine group induces histamine release in rats but not in mast cell-deficient models, suggesting off-target effects .
  • PK-PD modeling : Use Imax models to correlate plasma concentration (AUC₀–inf) with DPP-IV inhibition, adjusting dosing to balance efficacy and toxicity .

Q. What analytical methods ensure purity and stability?

  • HPLC-UV : Monitor impurities like 4a,5-dihydro-4H-imidazo[4,5-d]triazin-4-one (degradation product) using C18 columns and acetonitrile/water gradients .
  • Stability testing : Accelerated studies (40°C/75% RH) over 6 months to assess degradation pathways .

Q. Typical HPLC parameters :

ColumnMobile PhaseFlow RateDetection
C18Acetonitrile:Water (30:70)1.0 mL/minUV 254 nm

Q. How to design structure-activity relationship (SAR) studies?

  • Core modifications : Replace the methyl group at position 3 with bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects on DPP-IV binding .
  • Substituent screening : Test heteroaryl groups (pyridinyl, pyrimidinyl) at position 5 for enhanced bioavailability .
  • Pharmacophore mapping : Use docking simulations to identify critical hydrogen bonds with DPP-IV’s Ser630 residue .

Q. SAR findings :

ModificationEffect on DPP-IV IC₅₀
3-Methyl → 3-EthylIC₅₀ ↓ 2-fold
Piperazine → DiazepaneIC₅₀ ↑ 5-fold

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